3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
Description
3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride (CAS 1334003-85-8) is a bicyclic compound featuring a rigid norbornane-like scaffold with a carboxamide functional group and an amine substituent. Its structure combines conformational rigidity with hydrogen-bonding capabilities, making it valuable in medicinal chemistry for optimizing target binding and pharmacokinetics .
Properties
IUPAC Name |
3-aminobicyclo[2.2.1]heptane-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-5-2-1-4(3-5)6(7)8(10)11;/h4-7H,1-3,9H2,(H2,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADFFNNCBQFSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclic Ring Construction
The bicyclo[2.2.1]heptane scaffold is commonly synthesized via a Diels-Alder reaction between a suitable diene and dienophile, such as norbornene derivatives. This reaction provides the rigid bicyclic framework essential for the target molecule.
- Example : Reaction of 5-norbornene-2-carboxylic acid derivatives with dienophiles under controlled conditions to yield bicyclo[2.2.1]heptane carboxylate intermediates.
Introduction of the Amino Group
The amino group at the 3-position is introduced through stereoselective amination methods:
- Reductive amination of 3-carbonyl-bicyclo[2.2.1]heptane-2-carboxylate intermediates using chiral amines in acidic media to form 3-amido-bicyclo intermediates.
- Curtius rearrangement of acyl azides derived from carboxylic acid intermediates to yield amino derivatives with stereochemical control.
- Nucleophilic substitution reactions on suitable leaving groups attached to the bicyclic ring can also introduce the amino functionality.
Carboxamide Formation
Conversion of carboxylic acid or ester groups to carboxamide is achieved by:
- Activation of the carboxyl group (e.g., via acid chlorides or anhydrides)
- Reaction with ammonia or amine sources to form the carboxamide
- Protection/deprotection strategies, such as Boc-protection of the amino group, are employed to prevent side reactions during amidation.
Formation of Hydrochloride Salt
The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound's stability, crystallinity, and ease of handling.
Detailed Reaction Sequence (Example)
| Step | Reaction Description | Reagents/Conditions | Outcome/Intermediate |
|---|---|---|---|
| 1 | Diels-Alder reaction to form bicyclo[2.2.1]heptane core | Diene + Dienophile, heat or catalyst | Bicyclic ester or acid intermediate |
| 2 | Conversion to 3-carbonyl derivative | Oxidation or selective functionalization | 3-Carbonyl bicyclo intermediate |
| 3 | Reductive amination with chiral amine | Chiral amine, acid catalyst, reducing agent | 3-amido-bicyclo intermediate |
| 4 | Ester hydrolysis or amidation | Base or ammonia, coupling agents | 3-amino-bicyclo carboxamide |
| 5 | Protection/deprotection of amino group (optional) | Boc anhydride for protection; acid for removal | Protected or free amine |
| 6 | Formation of hydrochloride salt | HCl gas or HCl in solvent | This compound |
Research Findings and Optimization
- Stereochemical Control: Use of chiral amines and substrate-controlled reactions ensures high diastereoselectivity (up to 35:1), critical for biological activity and purity.
- Reductive Amination: Efficient and mild conditions using metal catalysts or reducing agents (e.g., Pd/C hydrogenation, NaBH3CN) improve yield and reduce by-products.
- Protection Strategies: Boc-protection of amino groups prevents side reactions during amidation and purification, facilitating industrial scalability.
- Industrial Scale-Up: Optimized reaction conditions, including temperature control, solvent choice, and purification steps, reduce production costs and enhance safety.
Comparative Table of Key Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Diels-Alder + Reductive Amination | Direct ring formation and amino group introduction | High stereoselectivity; scalable | Requires chiral amines; multi-step |
| Curtius Rearrangement | Conversion of acyl azides to amines | Good stereochemical control | Azide handling requires caution |
| Nucleophilic Substitution | Amino group introduced via substitution | Straightforward; mild conditions | May need protecting groups |
| Boc Protection/Deprotection | Protects amino group during synthesis | Prevents side reactions; improves purity | Adds extra steps; requires removal |
| Hydrochloride Salt Formation | Salt formation for stability | Enhances compound stability | Requires careful acid handling |
Chemical Reactions Analysis
Types of Reactions
3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the amino or carboxamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C8H12ClN
- Molecular Weight: 155.19 g/mol
- IUPAC Name: 3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride
The compound features a bicyclic structure that is significant for its interaction with biological systems, particularly in the context of receptor binding and transport mechanisms.
Medicinal Chemistry
This compound is being investigated for its potential as a pharmacological agent due to its structural similarity to known neurotransmitter analogs.
- Receptor Modulation: The compound has been studied for its ability to modulate various receptors, including the metabotropic glutamate receptors (mGluRs). Research indicates that it may serve as an agonist for specific mGluR subtypes, which are implicated in neurological disorders such as schizophrenia and anxiety disorders .
Transport Mechanisms
Research has highlighted the compound's role in amino acid transport systems. It has been shown to exhibit specificity towards Na+-independent transport systems in tumor cells, which can be crucial for understanding cancer metabolism and therapeutic targeting .
- Case Study: A study compared the transport efficiency of 3-Aminobicyclo[2.2.1]heptane-2-carboxamide with other amino acids in Ehrlich ascites tumor cells, demonstrating its potential as a selective inhibitor of amino acid uptake pathways critical for tumor growth .
Drug Development
The compound's unique bicyclic structure makes it a valuable scaffold in drug development, particularly for creating novel therapeutic agents with improved efficacy and selectivity.
- Example: The synthesis of derivatives based on this compound has led to the identification of new candidates for treating neurodegenerative diseases by targeting glutamate receptors, which play a vital role in excitatory neurotransmission and synaptic plasticity .
Data Tables
Mechanism of Action
The mechanism of action of 3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Physical Property Comparison
Table 2. Pharmacological Relevance
Biological Activity
3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride, commonly referred to as BCH, is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure with an amino group and a carboxamide functional group. The compound is classified as an amino acid derivative, which is significant for its role in biological systems. Its molecular formula is CHClNO and it typically exists as a solid at room temperature, exhibiting solubility in polar solvents due to its ionic carboxamide group .
Mechanisms of Biological Activity
The biological activity of BCH primarily involves its interaction with specific molecular targets within cells. Key mechanisms include:
- Inhibition of Amino Acid Transporters : BCH acts as an L-selective inhibitor of amino acid transporters, affecting cellular uptake of amino acids which can lead to alterations in metabolic pathways .
- Induction of Apoptosis : Studies have shown that BCH can induce apoptosis in cancer cells by inhibiting specific transport pathways, highlighting its potential as an anticancer agent .
- Modulation of Insulin Secretion : BCH has been reported to mimic the effects of glucose on insulin secretion in pancreatic β-cells, making it a valuable compound for studying metabolic disorders such as diabetes .
Research Findings and Case Studies
Numerous studies have investigated the biological effects of BCH and its derivatives:
- Insulin Secretion Studies : Maechler et al. demonstrated that BCH enhances glutamine oxidation and insulin secretion by activating glutamate dehydrogenase, a key enzyme in glucose metabolism . This finding suggests potential applications in diabetes treatment.
- Cancer Cell Growth Suppression : Research indicates that BCH can suppress cell growth and induce apoptosis in various cancer cell lines. It acts through mechanisms involving amino acid transport inhibition, which is crucial for cancer cell survival .
- Antiviral Applications : Derivatives of BCH have been explored as scaffolds for antiviral agents, indicating the compound's versatility in drug development .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for structural characterization of 3-Aminobicyclo[2.2.1]heptane-2-carboxamide hydrochloride, particularly in distinguishing stereoisomers?
- Methodology : Use high-resolution and NMR to resolve stereochemical ambiguities. For example, coupling constants (-values) between protons on the bicyclic framework can differentiate endo/exo or cis/trans isomers (e.g., values in ). X-ray crystallography is critical for absolute configuration determination, as seen in studies of similar bicyclo[2.2.1] systems . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.
Q. How can synthetic routes to this compound be optimized for enantiomeric purity?
- Methodology : Employ asymmetric synthesis techniques, such as chiral auxiliaries or catalytic enantioselective reactions. highlights Curtius and Hofmann rearrangements for bicyclic amine synthesis, which can be adapted with chiral catalysts. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess ≥98% .
Advanced Research Questions
Q. How do researchers address discrepancies in reported physical properties (e.g., melting points) of bicyclo[2.2.1]heptane derivatives across studies?
- Methodology : Cross-validate data using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to confirm decomposition vs. melting. For example, reports a melting range of 235–253°C for a related carboxamide, while other studies show variations due to polymorphic forms. Pair experimental data with computational models (e.g., DFT-based lattice energy calculations) to resolve contradictions .
Q. What strategies are effective in stabilizing this compound against hydrolysis or oxidation in aqueous media?
- Methodology : Conduct stability studies under accelerated conditions (40°C/75% RH) with HPLC monitoring. Use lyophilization to remove water and store under inert gas (N/Ar). recommends adding radical scavengers (e.g., BHT) or adjusting pH to 4–6 to mitigate degradation. Protective group strategies (e.g., Boc for amines) during synthesis also enhance stability .
Q. How can researchers differentiate between endo and exo isomers of bicyclo[2.2.1]heptane carboxamides using spectroscopic or computational tools?
- Methodology : Combine NOESY NMR to identify spatial proximity of substituents (e.g., endo protons show stronger NOE correlations). Computational methods like molecular dynamics simulations predict relative isomer stability. demonstrates that coupling constants () differ significantly between cis (15–18 Hz) and trans (8–10 Hz) configurations .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodology : Use fluorescence-based assays (e.g., Förster resonance energy transfer) or surface plasmon resonance (SPR) to measure binding affinity to target enzymes. and suggest testing against proteases or kinases due to the compound’s structural similarity to known inhibitors. IC values can be determined via dose-response curves with appropriate controls (e.g., DMSO vehicle) .
Methodological Considerations
- Data Validation : Always cross-reference experimental results with multiple techniques (e.g., NMR + X-ray) to confirm structural assignments.
- Stereochemical Complexity : Prioritize chiral separation early in synthesis to avoid downstream purification challenges.
- Stability Protocols : Document storage conditions rigorously (e.g., -20°C under desiccation) to ensure reproducibility across studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
